molecular formula C24H27BrN4O2S B2393827 N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide CAS No. 422287-83-0

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

Cat. No.: B2393827
CAS No.: 422287-83-0
M. Wt: 515.47
InChI Key: ODYRAIPMDRYFLM-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C24H27BrN4O2S and its molecular weight is 515.47. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide and related compounds have been investigated for their potential antitumor activity. A study highlighted the synthesis of related butanamides, which exhibited moderate antitumor activity against most malignant tumor cells. Specifically, the UO31 renal cancer cell line was most sensitive to most of the tested compounds, indicating a potential route for cancer treatment strategies (Horishny & Matiychuk, 2020).

Antimicrobial Activity

Research has also delved into the antimicrobial potential of related compounds. Novel derivatives were synthesized and evaluated for in vitro antibacterial activity against various bacterial species, as well as antifungal activity against different fungal strains. Some of the synthesized compounds showed potential antimicrobial activity, marking them as candidates for further investigation in antimicrobial drug development (Babu et al., 2015).

AChE Inhibition and Antioxidant Effects

Compounds structurally similar to this compound were primarily designed as potential acetylcholinesterase inhibitors. They demonstrated significant inhibition of AChE activity, with certain compounds found to be particularly potent. Additionally, these compounds exhibited significant DPPH scavenging effects, indicating potential antioxidant properties. The bioevaluation also covered cytotoxicity against various human cancer cell lines, suggesting a multifaceted potential in pharmacological applications (Lan et al., 2020).

Antiviral Activities

The compound and its derivatives were explored for antiviral activities as well. A study focusing on novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives, synthesized using a microwave technique, revealed significant antiviral activity against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona. The study highlights the potential utility of these compounds in antiviral drug development (Selvam et al., 2007).

Properties

CAS No.

422287-83-0

Molecular Formula

C24H27BrN4O2S

Molecular Weight

515.47

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

InChI

InChI=1S/C24H27BrN4O2S/c25-18-8-9-21-20(15-18)23(31)29(24(32)27-21)12-4-7-22(30)26-19-10-13-28(14-11-19)16-17-5-2-1-3-6-17/h1-3,5-6,8-9,15,19H,4,7,10-14,16H2,(H,26,30)(H,27,32)

InChI Key

ODYRAIPMDRYFLM-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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